Tetrahydrobostrycin

Beschreibung

This compound has been reported in Nigrospora, Fusarium, and Aspergillus with data available.

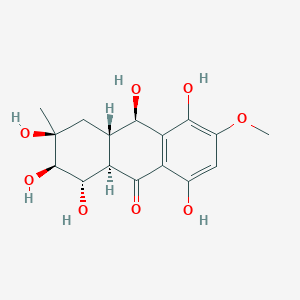

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H20O8 |

|---|---|

Molekulargewicht |

340.32 g/mol |

IUPAC-Name |

(1S,2R,3S,4aS,9aR,10R)-1,2,3,5,8,10-hexahydroxy-6-methoxy-3-methyl-1,2,4,4a,9a,10-hexahydroanthracen-9-one |

InChI |

InChI=1S/C16H20O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,5,8,11,14-15,17-19,21-23H,4H2,1-2H3/t5-,8-,11+,14-,15+,16-/m0/s1 |

InChI-Schlüssel |

BECCUNGYVJUQCO-BJVFMSSPSA-N |

Isomerische SMILES |

C[C@@]1(C[C@H]2[C@H]([C@@H]([C@H]1O)O)C(=O)C3=C([C@@H]2O)C(=C(C=C3O)OC)O)O |

Kanonische SMILES |

CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Tetrahydrobostrycin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobostrycin is a hexahydroanthrone derivative discovered from a marine-derived fungus, Aspergillus sp.[1]. This document provides a comprehensive technical overview of its discovery, including the detailed protocols for the fermentation of the producing organism, the extraction and isolation of the compound, and the spectroscopic methods used for its structure elucidation. Quantitative data, including NMR spectral assignments and biological activity, are presented in tabular format for clarity. Additionally, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific process.

Discovery and Isolation

Producing Organism and Fermentation

This compound was isolated from a fungus, identified as Aspergillus sp., which was derived from a marine sponge of the genus Spongia. The sponge was collected from a coral reef in Manado, Indonesia[1].

The isolation and cultivation of the fungus followed a standard microbiological protocol. The inner part of the sponge was placed on an agar plate, and the resulting fungal colony was isolated and identified. For the production of secondary metabolites, the Aspergillus sp. was cultured in twelve 500-mL Erlenmeyer flasks. Each flask contained 200 mL of a liquid medium composed of 2% glucose, 1% peptone, and 0.5% yeast extract dissolved in artificial seawater. The fungus was incubated at 30°C for a period of 14 days with shaking at 120 rpm[1].

Extraction and Purification

Following the incubation period, the fungal mycelia were separated from the culture broth and extracted with acetone. The acetone extract was concentrated, and the resulting aqueous residue was subjected to solvent-solvent partitioning with ethyl acetate (EtOAc). The bioactive EtOAc extract was then purified through a multi-step chromatographic process[1].

The purification cascade involved:

-

Silica Gel Column Chromatography: The crude EtOAc extract was first fractionated on a silica gel column.

-

Sephadex LH-20 Column Chromatography: Bioactive fractions from the silica gel column were further purified using a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC, yielding pure this compound[1].

The overall workflow from fungal culture to the isolation of the pure compound is depicted below.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[1].

-

Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) determined the molecular formula to be C₁₆H₁₈O₈ based on the (M−H)⁻ ion at m/z 341.1232[1].

-

NMR Spectroscopy: The planar structure and relative stereochemistry were established by analyzing ¹H-NMR, ¹³C-NMR, ¹H-¹H COSY, HMQC, HMBC, and NOESY spectral data. These analyses confirmed the hexahydroanthrone core and the positions of hydroxyl and methyl groups[1].

The structural relationship between this compound and the previously known compound, bostrycin, is shown below. This compound is a hydrated and reduced analog of bostrycin.

References

Tetrahydrobostrycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin is a naturally occurring hexahydroanthrone derivative isolated from a marine-derived fungus, Aspergillus sp.[1][2]. As a member of the anthraquinone class of compounds, it has garnered interest for its potential, albeit reportedly weak, antibacterial and anticancer activities[1][3]. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, biological activity, and the experimental protocols for its isolation and characterization. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a brownish solid with a molecular weight of approximately 342.31 g/mol , calculated from its molecular formula C₁₆H₁₈O₈[1]. Commercial suppliers report a molecular weight of 340.3, and a purity of greater than 97%[3]. It is recommended to store the compound at +4°C[3].

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₈ | [1] |

| Molecular Weight | 342.31 g/mol (calculated); 340.3 g/mol (commercial) | [1][3] |

| CAS Number | 1072119-07-3 | [3] |

| Appearance | Brownish solid | [3] |

| Purity | >97% | [3] |

| Storage | +4°C | [3] |

Note: The discrepancy in molecular weight may be due to different analytical methods or the presence of different isotopes.

Biological Activity

This compound has been reported to exhibit weak antibacterial and anticancer properties[1][3].

Antibacterial Activity

In a disc diffusion assay, this compound (at 100 µ g/disc ) demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria[2].

| Bacterial Strain | Inhibition Zone Diameter (mm) | Concentration | Reference |

| Staphylococcus aureus | 15 | 100 µ g/disc | [2] |

| Escherichia coli | 9.2 | 100 µ g/disc | [2] |

Note: Minimum Inhibitory Concentration (MIC) values have not been reported in the reviewed literature.

Anticancer Activity

The anticancer activity of this compound is described as weak by commercial suppliers[3]. Specific quantitative data, such as IC50 values against various cancer cell lines, are not yet available in the public domain.

Mechanism of Action and Signaling Pathways

To date, the specific mechanism of action of this compound has not been elucidated. Furthermore, there are no published studies on its modulation of cellular signaling pathways. Given its structural similarity to other anthraquinone compounds, it may potentially exert its biological effects through mechanisms such as DNA intercalation or inhibition of topoisomerase II, but this remains to be experimentally verified.

Experimental Protocols

Isolation of this compound from Aspergillus sp.

The following protocol is based on the methodology described by Xu et al. (2008)[1][2].

Caption: Isolation and purification workflow for this compound.

-

Fungal Strain and Cultivation : The marine-derived fungus Aspergillus sp. (strain 05F16), isolated from an unidentified alga, is cultured in a 1/2 potato dextrose medium prepared with 50% natural seawater. The fungus is grown under static conditions at 20°C for approximately three weeks[2].

-

Extraction : The culture broth is filtered to separate the mycelia from the filtrate. The filtrate is then subjected to solvent extraction using ethyl acetate. The resulting ethyl acetate extract is concentrated under reduced pressure to yield a crude extract[2].

-

Purification : The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column, followed by further purification on an ODS (octadecylsilane) column. The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound[2].

-

Structure Elucidation : The chemical structure of the isolated compound is determined using various spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), and mass spectrometry[1].

Antibacterial Activity Assay (Disc Diffusion Method)

The following is a generalized protocol for assessing antibacterial activity using the disc diffusion method as described by Xu et al. (2008)[2].

References

An In-depth Technical Guide to Tetrahydrobostrycin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp., represents a molecule of interest for its potential, albeit weak, antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation and structural elucidation are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores potential mechanisms of action based on related anthraquinone and tetrahydroanthracene compounds, offering insights for future research and drug development endeavors.

Chemical Structure and Identification

This compound is a polyketide belonging to the anthraquinone class of natural products. Its core structure is a tetrahydroanthracenedione moiety, characterized by a partially saturated ring system.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione[1] |

| Molecular Formula | C₁₆H₁₆O₈[1] |

| Molecular Weight | 340.3 g/mol [2] |

| CAS Number | 1072119-07-3[2] |

| Appearance | Brownish solid[2] |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The optical activity of the molecule has also been characterized.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Optical Rotation | [α]D²⁰ -116.6° (c 0.8, MeOH)[3] |

| High-Resolution Mass Spectrometry (HRFAB-MS) | m/z 341.1232 [M-H]⁻ (Calcd for C₁₆H₁₅O₈, 341.1236)[3] |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 12.5 (s, 1H), 12.1 (s, 1H), 7.15 (s, 1H), 5.5 (d, J=6.0 Hz, 1H), 5.1 (d, J=6.0 Hz, 1H), 4.5 (d, J=8.8 Hz, 1H), 4.2 (d, J=8.8 Hz, 1H), 3.8 (s, 3H), 3.3 (m, 1H), 2.9 (dd, J=13.2, 8.8 Hz, 1H), 2.5 (dd, J=13.2, 4.4 Hz, 1H), 1.2 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 188.5, 182.1, 162.5, 161.9, 158.2, 135.2, 110.1, 108.9, 108.1, 75.1, 70.2, 68.9, 56.2, 45.1, 38.9, 23.5 |

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp.

The following protocol is a generalized procedure for the isolation of anthraquinones from fungal cultures, adapted for this compound based on available literature.

-

Fungal Cultivation: Aspergillus sp. (strain 05F16) is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for several weeks.

-

Extraction: The culture broth and mycelia are separated. The mycelia are extracted with an organic solvent such as ethyl acetate. The culture filtrate is also partitioned against ethyl acetate. The organic extracts are then combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent system such as methanol or a chloroform-methanol mixture to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Structural Elucidation Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D spectra are used to determine the connectivity of atoms and the overall structure of the molecule.

-

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a suitable technique for determining the accurate mass of polar molecules like this compound.

-

Sample Preparation: The sample is mixed with a suitable matrix (e.g., glycerol) on a probe tip.

-

Data Acquisition: The sample is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), and the resulting ions are analyzed by the mass spectrometer.

-

Data Analysis: The high-resolution mass measurement provides the elemental composition of the molecule, which is crucial for confirming the molecular formula.

-

Biological Activity and Potential Mechanism of Action

This compound has been reported to exhibit weak antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as weak cytotoxic activity against certain cancer cell lines. The precise mechanisms of action have not been elucidated for this compound itself. However, based on the known activities of related anthraquinone and tetrahydroanthracene compounds, a hypothetical mechanism for its cytotoxic effects can be proposed.

Many anthraquinone derivatives are known to exert their anticancer effects through the induction of apoptosis. This can involve the modulation of key signaling pathways that regulate cell survival and death.

References

- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrahydrobostrycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative isolated from marine-derived fungi, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and methodologies for its study. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a brownish solid with a molecular weight of 340.3.[1] Its chemical formula is C₁₆H₁₈O₇, which has been determined through spectral data analysis. The purity of commercially available this compound is typically greater than 97%.[1]

| Property | Value | Source |

| Molecular Weight | 340.3 | [1] |

| Chemical Formula | C₁₆H₁₈O₇ | |

| Appearance | Brownish Solid | [1] |

| Purity | >97% | [1] |

| CAS Number | 1072119-07-3 | [1] |

Biological Activity

Preliminary studies have indicated that this compound possesses weak antibacterial and anticancer properties.[1] It has demonstrated weak antibacterial activity against Staphylococcus aureus and Escherichia coli.[2] Further research is required to fully elucidate its spectrum of activity and potential therapeutic applications.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp.

This protocol is based on the methodology described by Xu et al. (2008) for the isolation of this compound from the marine-derived fungus Aspergillus sp. strain 05F16.[2]

Workflow for Isolation and Purification:

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Aspergillus sp. strain 05F16 is cultured in a suitable seawater-based medium.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to separate components based on polarity.

-

ODS HPLC: Fractions containing this compound are further purified using octadecylsilane (ODS) high-performance liquid chromatography (HPLC).

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic activity of this compound against cancer cell lines using the MTT assay.

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound and a vehicle control.

-

MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: Following incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control and plotted against the concentration of this compound to determine the IC₅₀ value.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, studies on the related compound, bostrycin, suggest potential involvement of key cellular signaling pathways. Bostrycin has been shown to induce apoptosis in breast cancer cells through the Akt/FOXO pathway and inhibit the proliferation of human lung carcinoma cells by downregulating the PI3K/Akt pathway.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis:

Caption: Hypothesized signaling pathway for this compound's pro-apoptotic effect.

This proposed pathway suggests that this compound may inhibit the PI3K/Akt signaling cascade. This inhibition could lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately resulting in caspase activation and programmed cell death. Further experimental validation, such as through Western blot analysis of key pathway proteins, is necessary to confirm this hypothesis.

References

In-Depth Technical Guide to Tetrahydrobostrycin

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Tetrahydrobostrycin

This compound, a hexahydroanthrone derivative, has been identified with the Chemical Abstracts Service (CAS) number 107211-07-3 . This compound was first isolated from a marine-derived fungus, Aspergillus sp. strain 05F16, collected from a coral reef in Manado, Indonesia.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 107211-07-3 | [1] |

| Molecular Weight | 340.3 g/mol | [1] |

| Appearance | Brownish solid | [1] |

| Purity | >97% | [1] |

Biological Activity: A Synopsis

This compound has demonstrated preliminary biological activity as a weak antibacterial and a weak anticancer compound. Its efficacy has been qualitatively assessed against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Initial studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli. The table below summarizes the available quantitative data on its antimicrobial activity.

| Test Organism | Concentration | Inhibition Zone Diameter |

| Staphylococcus aureus | 100 µ g/disc | 15 mm |

| Escherichia coli | 100 µ g/disc | 9.2 mm |

Anticancer Potential

While characterized as a weak anticancer compound, specific details regarding the mechanism of action and the signaling pathways involved in the anticancer activity of this compound are not yet extensively documented in publicly available literature. However, studies on the closely related compound, bostrycin, have indicated broad-spectrum antitumor activity. Bostrycin has been shown to induce apoptosis in breast cancer cells through the Akt/FOXO pathway and inhibit the proliferation of human lung carcinoma cells by downregulating the PI3K/Akt signaling pathway. These findings suggest that this compound may exert its potential anticancer effects through similar mechanisms.

Experimental Protocols

Isolation of this compound

The following outlines the general procedure for the isolation of this compound from its fungal source, Aspergillus sp.

References

Natural Sources of Tetrahydrobostrycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin is a hexahydroanthrone derivative that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from marine-derived fungi. The document details generalized experimental protocols for its extraction, purification, and characterization, and presents a putative biosynthetic pathway. Quantitative data, where available for related compounds from the primary source, is summarized, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a polyketide belonging to the family of hexahydroanthrones. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial and cytotoxic properties. The exploration of novel natural sources for bioactive compounds is a critical aspect of drug discovery and development. This guide focuses on the known natural producers of this compound and the methodologies for its study.

Primary Natural Source: Marine-Derived Fungi

The primary natural source of this compound identified to date is a marine-derived fungus. Specifically, it has been isolated from Aspergillus sp. strain 05F16, which was collected from an unidentified alga in a coral reef environment.[1][2][3] Marine fungi are increasingly recognized as a prolific source of novel bioactive secondary metabolites.[4]

In addition to this compound, this fungal strain has also been found to produce other related compounds, including 1-deoxythis compound and the more widely known bostrycin.[1][2] Deoxybostrycin, a structurally similar compound, has been isolated from the mangrove endophytic fungus Nigrospora sp..[5]

Quantitative Data

While the definitive yield of this compound from Aspergillus sp. 05F16 is not specified in the available literature, the yields of co-isolated compounds provide a general indication of the productivity of the fungal strain.

| Compound | Yield (mg) | Source Organism |

| 1-deoxythis compound | 6.8 | Aspergillus sp. 05F16 |

| Bostrycin | 10.8 | Aspergillus sp. 05F16 |

Table 1: Yields of hexahydroanthrone derivatives isolated from the culture of Aspergillus sp. 05F16.

Experimental Protocols

The following sections outline a generalized methodology for the isolation and characterization of this compound from a fungal source, based on standard practices for the extraction of fungal secondary metabolites.

Fungal Cultivation and Extraction

A pure culture of the producing fungal strain is required. The fungus is typically cultivated in a suitable liquid medium to encourage the production of secondary metabolites.

-

Inoculation and Incubation: The fungal strain is inoculated into a liquid culture medium (e.g., Potato Dextrose Broth) and incubated for a period of several weeks at a controlled temperature.

-

Biomass and Filtrate Separation: After incubation, the fungal biomass is separated from the culture broth by filtration.

-

Extraction: Both the fungal mycelia and the culture filtrate are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude secondary metabolites. The extracts are then combined and concentrated under reduced pressure.

Purification

The crude extract is subjected to a series of chromatographic techniques to purify this compound.

-

Initial Fractionation: The crude extract is typically fractionated using column chromatography with a stationary phase like silica gel and a gradient of solvents with increasing polarity.

-

Further Purification: Fractions containing the target compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a methanol-water gradient).

Structure Elucidation and Characterization

The structure of the purified this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Putative Biosynthetic Pathway of this compound

As a polyketide, the biosynthesis of this compound is proposed to start from simple carboxylic acid units via the polyketide pathway. The core of this pathway is a large multifunctional enzyme known as a Polyketide Synthase (PKS).

The proposed pathway involves:

-

Chain Assembly: The PKS catalyzes the sequential condensation of acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol condensations to form the aromatic ring system characteristic of hexahydroanthrones.

-

Tailoring Modifications: A series of post-PKS modifications, including reductions, hydroxylations, and methylations, are carried out by specific tailoring enzymes to yield the final structure of this compound.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Putative Biosynthetic Pathway

Caption: A putative biosynthetic pathway for this compound.

Conclusion

This compound is a natural product of interest that is produced by the marine-derived fungus Aspergillus sp. 05F16. While quantitative data on its production is limited, established methodologies for the isolation and characterization of fungal polyketides can be applied to obtain this compound for further research. The elucidation of its complete biosynthetic pathway will require further genetic and biochemical studies. This guide provides a foundational understanding for researchers and professionals in the field of natural product drug discovery.

References

- 1. Illuminating the diversity of aromatic polyketide synthases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

An In-Depth Technical Guide to Tetrahydrobostrycin Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative, is a polyketide natural product with noted biological activities, including antibacterial properties. This document provides a comprehensive overview of the organisms known to produce this compound, with a primary focus on fungal species. It details the quantitative data available on its production, outlines experimental protocols for its isolation and purification, and describes the known biosynthetic pathways and regulatory influences. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

This compound Producing Organisms

This compound and its related compounds are primarily produced by various species of filamentous fungi. The most well-documented producers belong to the genus Aspergillus. Other fungal genera have also been identified as sources of the closely related compound, bostrycin, from which this compound is derived.

Known Producing Organisms:

-

Aspergillus sp.: A marine-derived fungus, designated as strain 05F16, has been identified as a producer of both this compound and 1-deoxythis compound.[1][2]

-

Bostryconema alpestre: This fungus is the original source from which the related compound bostrycin was first isolated.[1]

-

Nigrospora oryzae: This species has also been reported as a producer of bostrycin.[1]

-

Arthrinium phaeospermum: Another fungal species identified as a source of bostrycin.[1]

While this guide focuses on this compound, the organisms producing its precursor, bostrycin, are crucial for understanding its biosynthesis and potential for discovery of novel derivatives.

Quantitative Production Data

Quantitative data on the production of this compound is limited. However, one study on Aspergillus sp. 05F16 provides some insight into the yields that can be expected under laboratory conditions.

| Compound | Producing Organism | Culture Conditions | Yield |

| 1-Deoxythis compound | Aspergillus sp. 05F16 | Twelve 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 potato dextrose medium (50% natural seawater), cultured for about three weeks at 20°C.[1] | 6.8 mg |

| Bostrycin | Aspergillus sp. 05F16 | Twelve 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 potato dextrose medium (50% natural seawater), cultured for about three weeks at 20°C.[1] | 10.8 mg |

Note: The total culture volume from which these yields were obtained was 1,800 ml.[1]

Experimental Protocols

The following sections provide a detailed methodology for the cultivation of a this compound-producing fungus and the subsequent extraction and purification of the target compounds. These protocols are based on established methods for fungal secondary metabolite research.

Cultivation of Aspergillus sp.

This protocol is adapted from the cultivation of Aspergillus sp. 05F16.[1]

Materials:

-

Aspergillus sp. strain (e.g., 05F16)

-

Potato Dextrose Agar (PDA) plates

-

1/2 Potato Dextrose (PD) medium with 50% natural seawater

-

500-ml Erlenmeyer flasks

-

Sterile inoculation loop or scalpel

-

Incubator

Procedure:

-

Activation of Culture: From a stock culture, inoculate the Aspergillus sp. onto a PDA plate. Incubate at 20-25°C until sufficient mycelial growth and sporulation are observed.

-

Inoculation of Liquid Culture: Prepare 500-ml Erlenmeyer flasks each containing 150 ml of 1/2 PD medium with 50% natural seawater.

-

Using a sterile inoculation loop or scalpel, transfer a small piece of the agar containing the fungal mycelium into each flask.

-

Incubation: Incubate the flasks at 20°C for approximately three weeks under static conditions.[1]

Extraction and Purification of this compound

This protocol is a generalized procedure based on the successful isolation of this compound and its derivatives.[1]

Materials:

-

Fungal culture broth and mycelium

-

Ethyl acetate (EtOAc)

-

Acetone

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, chloroform, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with an ODS column

-

Acetonitrile (MeCN)

-

Water

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth exhaustively with an equal volume of EtOAc.

-

Extract the mycelium with acetone. After filtration, evaporate the acetone and then extract the remaining aqueous phase with EtOAc.

-

Combine all EtOAc extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from n-hexane to chloroform and then to methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and related compounds and concentrate them.

-

Further purify the compounds using a reversed-phase HPLC system with an ODS column.

-

A typical mobile phase for separation could be a gradient of acetonitrile and water. For the isolation of this compound from Aspergillus sp. 05F16, a mobile phase of MeCN-H₂O (52:48) was used.[1]

-

Collect the peaks corresponding to this compound and its derivatives.

-

Confirm the purity and identity of the isolated compounds using spectroscopic methods such as NMR and Mass Spectrometry.

-

Biosynthetic and Signaling Pathways

Biosynthesis of Bostrycin and this compound

Bostrycin, the precursor to this compound, is a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of such complex molecules is encoded by a cluster of genes known as a biosynthetic gene cluster (BGC).

While the specific BGC for bostrycin has not been fully elucidated, the general pathway for the biosynthesis of such aromatic polyketides involves the following key steps:

-

Polyketide Chain Assembly: A starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA) are sequentially condensed by a Type I or Type II PKS to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthraquinone scaffold of bostrycin.

-

Tailoring Modifications: A series of post-PKS modifications, such as hydroxylations, methylations, and reductions, are carried out by tailoring enzymes encoded within the BGC to produce the final bostrycin molecule.

This compound is then likely formed from bostrycin through a reduction reaction, although the specific enzyme responsible for this conversion has not yet been identified.

References

An In-depth Technical Guide on the Tetrahydrobostrycin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobostrycin, a hexahydroanthrone derivative, belongs to the diverse family of fungal polyketides. Its structural similarity to other known fungal metabolites, such as the anthraquinone bostrycin and the fusarubins, suggests a conserved biosynthetic origin revolving around a non-reducing polyketide synthase (NR-PKS). This technical guide delineates the putative biosynthetic pathway of this compound, drawing parallels from the well-characterized fusarubin/bostrycoidin pathway in Fusarium species. The pathway commences with the synthesis of a heptaketide backbone by an NR-PKS, followed by a series of tailoring steps including cyclization, methylation, oxidation, and reduction, catalyzed by a suite of dedicated enzymes. This document provides a comprehensive overview of the key enzymes, their proposed functions, and relevant experimental methodologies for studying this pathway, aimed at facilitating further research and potential applications in drug development.

Introduction

Fungal polyketides represent a vast and structurally diverse class of secondary metabolites with a wide range of biological activities. Among these, this compound, isolated from the marine-derived fungus Aspergillus sp., has garnered interest due to its hexahydroanthrone core structure. Understanding the biosynthesis of such complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide provides an in-depth analysis of the proposed biosynthetic pathway of this compound, leveraging the significant research conducted on the analogous fusarubin and bostrycoidin pathways.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to be orchestrated by a biosynthetic gene cluster (BGC) encoding a core non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes. The pathway can be conceptually divided into the following stages:

Polyketide Chain Assembly

The pathway is initiated by a Type I NR-PKS, a large, multidomain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a linear heptaketide chain. The key domains of this PKS and their functions are outlined below:

-

Starter Unit-ACP Transacylase (SAT): Selects and loads the initial acetyl-CoA starter unit.

-

Malonyl-CoA:ACP Transacylase (MAT): Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domain.

-

Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the malonyl-ACP.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

-

Product Template (PT): Controls the cyclization and aromatization of the polyketide chain.

-

Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release of the cyclized product from the PKS.

Cyclization and Aromatization

Following its synthesis, the linear heptaketide undergoes a series of intramolecular aldol condensations and cyclizations, guided by the PT domain of the PKS, to form a fused aromatic ring system characteristic of anthraquinones.

Tailoring Modifications

The initial polyketide scaffold is then subjected to a series of modifications by tailoring enzymes encoded within the same BGC. These modifications are crucial for generating the final structure of this compound.

-

O-Methylation: An O-methyltransferase introduces a methyl group, likely at the C-8 position, a common modification in related fungal anthraquinones.

-

Oxidation: A FAD-binding monooxygenase is proposed to catalyze hydroxylation reactions on the aromatic ring.

-

Reduction: The key step differentiating this compound from its anthraquinone relatives is the reduction of one of the aromatic rings. This is likely carried out by one or more reductases or dehydrogenases encoded within the BGC, leading to the characteristic hexahydroanthrone core. The exact nature and sequence of these reduction steps are a key area for future investigation.

Key Enzymes and Their Functions

Based on the well-studied fusarubin gene cluster in Fusarium solani, which is responsible for the production of bostrycoidin, the following key enzymes are proposed to be involved in the this compound pathway:

| Proposed Enzyme | Gene (from Fusarubin Cluster) | Function |

| Non-Reducing Polyketide Synthase | fsr1 (PKS3) | Synthesis and cyclization of the heptaketide backbone. |

| O-Methyltransferase | fsr2 | Catalyzes the transfer of a methyl group to a hydroxyl group on the anthraquinone scaffold. |

| FAD-binding Monooxygenase | fsr3 | Performs oxidative modifications, likely hydroxylation, of the aromatic rings. |

| Putative Reductase(s)/Dehydrogenase(s) | - | Catalyze the reduction of the aromatic ring to form the hexahydroanthrone core. The specific genes for this function in the this compound cluster remain to be identified. |

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway Diagram

Experimental Workflow for Gene Cluster Identification and Characterization

Experimental Protocols

Fungal Culture and Metabolite Extraction

-

Culture: Inoculate Aspergillus sp. on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth). Incubate at 25-28°C for 14-21 days.

-

Extraction:

-

For solid cultures, macerate the agar and mycelium in ethyl acetate.

-

For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium with ethyl acetate and the broth separately with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Heterologous Expression of the Biosynthetic Gene Cluster

-

Gene Cloning: Amplify the entire biosynthetic gene cluster from the genomic DNA of the producing fungus using long-range PCR.

-

Vector Construction: Clone the amplified gene cluster into a suitable fungal expression vector.

-

Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression construct.

-

Expression and Analysis: Culture the transformed host under inducing conditions and analyze the culture extract for the production of this compound and its intermediates using LC-MS.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Clone the gene for the enzyme of interest (e.g., O-methyltransferase, monooxygenase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.

-

Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (a biosynthetic intermediate), and necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, NADPH and FAD for monooxygenases).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Quench the reaction and extract the products with an organic solvent.

-

Analyze the products by LC-MS to determine enzyme activity and product identity.

-

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and production titers, for the this compound biosynthetic pathway. However, studies on the related bostrycoidin production in Fusarium solani have reported yields of up to 2.2 mg/L in a heterologous Saccharomyces cerevisiae expression system. This provides a benchmark for future optimization of this compound production.

Conclusion

The proposed biosynthetic pathway for this compound, based on the well-established principles of fungal polyketide synthesis and analogies to the fusarubin/bostrycoidin pathway, provides a solid framework for future research. The elucidation of the specific genes and enzymes involved, particularly the reductases responsible for the formation of the hexahydroanthrone core, will be a key step in fully understanding and manipulating this pathway. The experimental approaches outlined in this guide offer a roadmap for researchers to unravel the intricacies of this compound biosynthesis, paving the way for the development of novel therapeutic agents.

"Tetrahydrobostrycin mechanism of action"

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydrobostrycin and its Analogue, Bostrycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a hexahydroanthrone derivative isolated from the marine-derived fungus Aspergillus sp.[1]. While research on this compound is in its nascent stages, its structural similarity to the well-studied compound Bostrycin provides a strong foundation for predicting its mechanism of action. This guide synthesizes the available information on this compound and delves into the extensive research on Bostrycin to offer a comprehensive understanding of their potential biological activities.

Bostrycin, a polyketide natural product, has demonstrated notable anticancer and antibiotic properties[2]. Its mechanism of action is primarily attributed to the induction of apoptosis through mitochondrial pathways and the modulation of key cellular signaling cascades[3][4]. This document will detail the known cytotoxic effects, antibacterial activity, and the molecular pathways influenced by these compounds, presenting a valuable resource for researchers in drug discovery and development.

Chemical Structures

The chemical structures of this compound and Bostrycin are presented below. The key structural difference lies in the degree of saturation of the anthraquinone core.

References

Tetrahydrobostrycin: A Technical Guide on its Antibiotic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tetrahydrobostrycin, a derivative of the natural compound bostrycin, has garnered interest for its potential as an antibiotic. This technical guide provides a comprehensive overview of the available scientific data on bostrycin and its analogues as a foundational reference for the exploration of this compound. Due to a scarcity of direct research on this compound, this document leverages the more extensive research on its parent compound, bostrycin, to infer potential properties and guide future research. This guide covers its antibacterial activity, mechanism of action, cytotoxicity, and relevant experimental protocols, presented in a format tailored for scientific and drug development professionals.

Antibacterial Activity and Spectrum

Bostrycin has demonstrated notable antibacterial activity, primarily against Gram-positive bacteria.[1] Its efficacy against a range of pathogens suggests a potential for development as a targeted antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of Bostrycin Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Bacillus cereus | Gram-positive | Data not available | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Data not available | [1] |

| Streptococcus pneumoniae | Gram-positive | Data not available | [1] |

| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | Data not available | [1] |

| Gram-negative bacteria | Gram-negative | Ineffective | [1] |

| Candida albicans | Fungus | Ineffective | [1] |

Note: Specific MIC values for the listed Gram-positive bacteria were not available in the searched literature, though potent activity was described.[1]

The antibacterial effect of bostrycin is selective, with no reported activity against Gram-negative bacteria or fungi such as Candida albicans.[1] This specificity is attributed to differences in the cell envelope structure between Gram-positive and Gram-negative organisms.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary antibacterial mechanism of bostrycin is the inhibition of bacterial cell wall biosynthesis.[1] This process is critical for bacterial survival, and its disruption leads to cell lysis and death.

In Gram-positive bacteria, bostrycin is understood to directly target the nascent penta-peptide of the peptidoglycan, a key structural component of the cell wall.[1] By interfering with this component, it effectively blocks the subsequent steps of cell wall assembly. The inability of bostrycin to act on Gram-negative bacteria is due to the presence of an outer membrane that prevents the compound from reaching its peptidoglycan target.[1]

Caption: Proposed mechanism of bostrycin's antibacterial action.

Cytotoxicity Profile

While showing promise as an antibiotic, bostrycin also exhibits significant cytotoxic activity against a range of human cancer cell lines. This dual activity is a critical consideration in its development as a therapeutic agent.

Table 2: Cytotoxicity of Bostrycin and its Derivatives against Human Cancer Cell Lines (IC50 values)

| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| Bostrycin | SCC9 | Tongue Squamous | 15.78 (5.37 µg/mL) | [2] |

| Bostrycin | SCC25 | Tongue Squamous | 10.29 (3.50 µg/mL) | [2] |

| 10-deoxy-bostrycin | A549 | Lung Carcinoma | 4.56 | [3] |

| Bostrycin Derivative 7 | A549 | Lung Carcinoma | 0.78 | [] |

| Bostrycin Derivative 8 | A549 | Lung Carcinoma | 0.52 | [] |

| Epirubicin (Control) | A549 | Lung Carcinoma | 0.61 | [] |

Note: IC50 values were converted from µg/mL to µM for bostrycin using a molecular weight of 340.3 g/mol .

The cytotoxic mechanism of bostrycin involves the induction of mitochondria-mediated apoptosis.[5][6] Studies in yeast and human cancer cells have shown that bostrycin treatment leads to an increase in intracellular reactive oxygen species (ROS), chromatin condensation, DNA fragmentation, and a decrease in mitochondrial membrane potential.[2][5] This programmed cell death is initiated through a caspase-independent pathway.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for antibiotic efficacy. A standard method for determining MIC is the broth microdilution assay.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The antibiotic (e.g., bostrycin) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., bostrycin) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Caption: Workflow for cytotoxicity assessment using the MTT assay.

In Vivo Studies

Currently, there is a lack of available data from in vivo studies investigating the antibacterial efficacy of bostrycin or this compound. Such studies are a critical next step in evaluating the therapeutic potential and safety profile of these compounds.

Conclusion and Future Directions

The existing body of research on bostrycin provides a strong foundation for investigating this compound as a potential antibiotic. The demonstrated activity against Gram-positive bacteria and the elucidated mechanism of action are promising starting points. However, several key areas require further investigation:

-

Quantitative Antibacterial Spectrum: A comprehensive analysis of the MICs of this compound against a broad panel of clinically relevant Gram-positive bacteria is essential.

-

Cytotoxicity and Selectivity: A thorough evaluation of the cytotoxicity of this compound against various human cell lines is necessary to determine its therapeutic index.

-

In Vivo Efficacy and Safety: Preclinical animal models are required to assess the in vivo antibacterial activity, pharmacokinetics, and toxicology of this compound.

-

Chemical Synthesis and Derivatization: The synthesis of this compound and a variety of its derivatives could lead to compounds with improved efficacy and reduced cytotoxicity.

This technical guide summarizes the current understanding of bostrycin as a proxy for this compound and highlights the critical next steps for the research and development of this potential new antibiotic. The data presented herein should serve as a valuable resource for scientists and drug development professionals in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Butirosin, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bostrycin, a novel coupling agent for protein immobilization and prevention of biomaterial-centered infection produced by Nigrospora sp. No. 407 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Unveiling the Anticancer Potential of Bostrycin: A Technical Guide

Disclaimer: This technical guide focuses on the anticancer properties of Bostrycin , a naturally occurring anthraquinone. The initial request for "Tetrahydrobostrycin" did not yield sufficient publicly available research data. Bostrycin is a closely related compound for which scientific literature is available.

Executive Summary

Bostrycin, a secondary metabolite isolated from mangrove endophytic fungi, has emerged as a promising candidate in anticancer research. This document provides a comprehensive overview of its cytotoxic and apoptotic effects on various cancer cell lines. We delve into its mechanisms of action, focusing on the modulation of key signaling pathways, and present quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to elucidate the anticancer properties of Bostrycin, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Bostrycin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression. The core mechanisms identified are:

-

Induction of Mitochondria-Mediated Apoptosis: Bostrycin triggers the intrinsic apoptotic pathway. This is characterized by a decrease in mitochondrial membrane potential, a critical event in the initiation of apoptosis[1][2]. This disruption of mitochondrial function is a key aspect of its cytotoxic effects.

-

Cell Cycle Arrest: Depending on the cancer cell type, Bostrycin has been shown to cause cell cycle arrest at either the G0/G1 or G2/M phase[3][4]. By halting the cell cycle, Bostrycin prevents the proliferation of cancerous cells.

-

Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS[1]. Elevated ROS levels can lead to oxidative stress, damaging cellular components and contributing to the induction of apoptosis.

-

Modulation of Key Signaling Pathways: Bostrycin's anticancer activity is linked to its ability to interfere with critical cell survival and proliferation pathways, most notably the PI3K/Akt signaling cascade[5][6].

Quantitative Data: Cytotoxic Activity of Bostrycin

The efficacy of Bostrycin has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 values for Bostrycin and its derivatives.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Bostrycin | SCC9 | Tongue Squamous Cell Carcinoma | 2.18 - 7.71 | [3] |

| SCC25 | Tongue Squamous Cell Carcinoma | 2.18 - 7.71 | [3] | |

| A549 | Lung Carcinoma | Not specified | [5][6] | |

| MCF-7 | Breast Cancer | Not specified | ||

| MDA-MB-435 | Melanoma | Not specified | ||

| HepG2 | Liver Cancer | Not specified | ||

| HCT-116 | Colon Cancer | Not specified | ||

| MCG-803 | Gastric Cancer | Not specified | [3] | |

| MCF-10A | Normal Breast Epithelial | 14.08 | [3] | |

| Deoxybostrycin Derivatives | MDA-MB-435 | Melanoma | 0.62 - 10 | |

| HepG2 | Liver Cancer | 0.62 - 10 | ||

| HCT-116 | Colon Cancer | 0.62 - 10 |

Note: Some studies confirm inhibitory effects without specifying precise IC50 values.

Signaling Pathways Modulated by Bostrycin

Bostrycin's ability to induce apoptosis and inhibit proliferation is directly linked to its influence on crucial intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its overactivation is a common feature in many cancers[7][8][9]. Bostrycin has been shown to downregulate this pathway in human lung adenocarcinoma A549 cells[5][6]. It is suggested that this inhibition contributes to the observed cell cycle arrest and apoptosis[5][6].

Induction of the Mitochondrial Apoptosis Pathway

Bostrycin directly triggers the intrinsic pathway of apoptosis by acting on the mitochondria[3][4][10]. This involves the upregulation of pro-apoptotic proteins like Bax, leading to the permeabilization of the mitochondrial outer membrane and a subsequent cascade of events culminating in cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer properties of Bostrycin.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[11][12].

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Bostrycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bostrycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Bostrycin. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Analysis of Apoptosis Markers by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP[13][14][15][16].

Materials:

-

Treated and untreated cell samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: After treating cells with Bostrycin for the desired time, wash the cells with cold PBS and lyse them with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[15].

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression or cleavage.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[17][18][19][20][21].

Materials:

-

Treated and untreated cell samples

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Treat cells with Bostrycin for the desired duration. Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate the cells in ethanol for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at 37°C in the dark. The RNase A will degrade RNA, ensuring that PI only binds to DNA[20].

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data is typically displayed as a histogram. Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Experimental and Logical Workflow

The investigation of a novel anticancer compound like Bostrycin follows a logical progression from initial screening to mechanistic studies.

Conclusion

Bostrycin demonstrates significant anticancer activity against a range of cancer cell lines, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. Its ability to downregulate the pro-survival PI3K/Akt signaling pathway highlights its potential as a targeted therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further preclinical investigation into the therapeutic potential of Bostrycin and its analogues in oncology.

References

- 1. The anthracenedione compound bostrycin induces mitochondria-mediated apoptosis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bostrycin inhibits proliferation of human lung carcinoma A549 cells via downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer [mdpi.com]

- 9. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bostrycin inhibits growth of tongue squamous cell carcinoma cells by inducing mitochondrial apoptosis - Jie - Translational Cancer Research [tcr.amegroups.org]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. Flow cytometric analysis of the cell cycle [bio-protocol.org]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. nanocellect.com [nanocellect.com]

Tetrahydrobostrycin: A Literature Review of a Scarcely Explored Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobostrycin is a hexahydroanthrone derivative first reported in 2008. As a member of the broader class of tetrahydroanthraquinones, a group of microbial secondary metabolites, it holds potential for biological activity. However, a comprehensive review of the existing scientific literature reveals that detailed studies on this compound are exceptionally limited. The primary and seemingly sole source of public information originates from its initial isolation and characterization. This technical guide aims to consolidate the available knowledge on this compound, highlight the significant gaps in the current understanding of this molecule, and provide context based on related compounds.

Physicochemical Properties and Biological Activity

The initial and only publicly detailed report on this compound describes its isolation from a marine-derived fungus, Aspergillus sp.. While the study successfully characterized its structure, it provided limited quantitative data on its biological activities. What is known is that it is classified as a weak antibacterial and weak anticancer compound.

Table 1: Physicochemical and Biological Activity of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₇ | Xu et al., 2008 |

| Molecular Weight | 320.29 g/mol | Xu et al., 2008 |

| Biological Class | Hexahydroanthrone | Xu et al., 2008 |

| Reported Activity | Weak antibacterial, Weak anticancer | Xu et al., 2008 |

| Quantitative Data | ||

| IC50 (Cytotoxicity) | Not Reported | - |

| MIC (Antimicrobial) | Not Reported | - |

Note: The lack of reported IC50 and MIC values is a critical data gap in the current literature.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound beyond its initial isolation are not available in the public domain. The following summarizes the general procedures likely employed for its isolation and characterization based on the initial report.

Isolation and Characterization of this compound

The isolation of this compound was reported from the fermentation broth of the marine-derived fungus Aspergillus sp.. A general workflow for such a process is outlined below.

Caption: Generalized workflow for the isolation and characterization of a fungal metabolite.

Methodology:

-

Fermentation: The marine-derived Aspergillus sp. is cultured in a suitable liquid medium to encourage the production of secondary metabolites.

-

Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.

-

Chromatography: The crude extract undergoes a series of chromatographic separations, such as silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Mechanism of Action

There is currently no published research investigating the mechanism of action of this compound or its effects on any cellular signaling pathways. This represents a significant knowledge void. Given its classification as a weak anticancer agent, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key oncogenic signaling pathways. However, without experimental data, any proposed pathway is purely speculative.

To stimulate further research, a hypothetical workflow for investigating the anticancer mechanism of a novel compound like this compound is presented below.

Caption: A potential experimental workflow to elucidate the anticancer mechanism of action.

Conclusion and Future Directions

This compound remains an enigmatic molecule with preliminary indications of biological activity. The lack of follow-up research since its discovery presents a clear opportunity for further investigation. Future studies should focus on:

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of sufficient quantities for comprehensive biological evaluation.

-

In-depth Biological Screening: Conducting extensive in vitro and in vivo studies to quantify its antibacterial and anticancer activities against a broad range of cell lines and pathogens.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying its biological activities and identifying its cellular targets and affected signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

A Deep Dive into Tetrahydrobostrycin: A Technical Guide to its Research History and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobostrycin, a hexahydroanthrone derivative, is a natural product that has garnered interest in the scientific community for its potential biological activities. First isolated from a marine-derived fungus, this compound belongs to the larger family of anthraquinones, a class of compounds known for their diverse pharmacological properties. This technical guide provides an in-depth overview of the research history of this compound, from its discovery to the exploration of its biological effects. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. This document will detail its discovery, biological activities with available quantitative data, and insights into its potential mechanism of action, biosynthesis, and chemical synthesis, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the core scientific concepts.

Discovery and Initial Characterization

This compound was first isolated from the marine-derived fungus Aspergillus sp. strain 05F16, which was collected from an unidentified alga in the coral reef of Manado, Indonesia.[1] The discovery was part of a broader investigation into bioactive secondary metabolites from marine fungi.[1] Alongside this compound, researchers also isolated 1-deoxythis compound, the known anthraquinone bostrycin, and the plant hormone abscisic acid from the same fungal strain.[1]

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS).[1] These analyses established its molecular formula and the connectivity of its atoms, revealing a hexahydroanthrone core structure.

Biological Activities

Initial biological screening of this compound revealed weak antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, the parent compound, bostrycin, has been the subject of more extensive investigation, showing a broader range of biological effects.

Antibacterial Activity

The antibacterial activity of this compound was qualitatively described as "weak" in its initial discovery.[1] For context, studies on related compounds can provide a benchmark for expected potency.

Table 1: Antibacterial Activity of this compound (Qualitative)

| Bacterial Strain | Activity |

| Staphylococcus aureus | Weak |

| Escherichia coli | Weak |

Source:[1]

Cytotoxic Activity

Bostrycin has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[2] The IC50 values for bostrycin and some of its derivatives are summarized in the table below.

Table 2: Cytotoxic Activity of Bostrycin and its Derivatives against Various Cancer Cell Lines

| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HepG2 (IC50, µM) | HCT-116 (IC50, µM) |

| Bostrycin | > 50 | 10-30 (time-dependent) | - | - |

| Derivative 7 | - | 0.78 | - | - |

| Derivative 8 | - | 0.52 | - | - |

| Derivative 22 | - | - | - | - |

| Derivative 23 | - | - | - | - |

| Derivative 25 | - | - | - | - |

| Derivative 29 | - | - | - | - |

Note: Data for bostrycin on A549 cells is presented as a range due to time-dependent effects. Data for derivatives is qualitative in some cases within the provided search results. '-' indicates data not available in the reviewed sources.

Mechanism of Action: Insights from Bostrycin Research

The molecular mechanism of action for this compound has not been explicitly elucidated. However, studies on its parent compound, bostrycin, suggest a potential mechanism involving the inhibition of critical cell signaling pathways. Research on bostrycin's effect on human lung carcinoma A549 cells has shown that it can downregulate the PI3K/Akt signaling pathway.[2][3]